xanthohumol C
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Overview
Description
Xanthohumol C is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . This compound is known for its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties . This compound is a bitter-tasting compound and is part of the chalcone subclass of flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthohumol C typically involves the prenylation of chalcone precursors. The initial step of the biosynthesis starts from the sequential decarboxylative condensations of three malonyl-CoAs with p-coumaroyl-CoA derived from L-phenylalanine, via the Claisen-type cyclization at C-6/C-1 by a type III polyketide synthase . This process produces naringenin chalcone, which is then prenylated to form this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from hop plants. The compound is present at high levels in the glandular trichomes of the hop plant . The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Xanthohumol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Xanthohumol C has a wide range of scientific research applications:
Mechanism of Action
Xanthohumol C exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits inflammation-inducing enzymes and reduces the production of pro-inflammatory cytokines.
Anti-cancer Activity: this compound induces apoptosis in cancer cells and inhibits DNA synthesis.
Antioxidant Activity: The compound scavenges reactive oxygen species, thereby preventing DNA damage due to oxidative stress.
Comparison with Similar Compounds
Xanthohumol C is unique among prenylated flavonoids due to its specific structure and biological activities. Similar compounds include:
Xanthohumol: The parent compound from which this compound is derived.
Desmethylxanthohumol: A precursor of most flavonoids found in hops.
Isoxanthohumol: Another prenylated flavonoid with similar biological activities.
This compound stands out due to its enhanced anti-cancer and anti-inflammatory properties compared to its analogues .
Properties
CAS No. |
189299-05-6 |
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Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H20O5/c1-21(2)11-10-15-17(26-21)12-18(25-3)19(20(15)24)16(23)9-6-13-4-7-14(22)8-5-13/h4-12,22,24H,1-3H3/b9-6+ |
InChI Key |
CVMUWVCGBFJJFI-RMKNXTFCSA-N |
SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
Isomeric SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC1(C=CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)C |
Synonyms |
5''-hydroxy-6'',6''-dimethyldihydropyrano(2'',3''-b)-4,4'-dihydroxy-6'-methoxychalcone xanthohumol C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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